1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone
Description
This compound features a propanone backbone attached to a phenyl ring via a 2-hydroxy-3-(piperazinyl)propoxy linker. The piperazine ring is substituted with a piperidinylsulfonyl group, distinguishing it from other arylpiperazine derivatives.
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-piperidin-1-ylsulfonylpiperazin-1-yl)propoxy]phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S/c1-2-21(26)18-6-8-20(9-7-18)29-17-19(25)16-22-12-14-24(15-13-22)30(27,28)23-10-4-3-5-11-23/h6-9,19,25H,2-5,10-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKOYNBRWMRWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-1-Sulfonyl Chloride
Piperidine is reacted with sulfonylating agents such as chlorosulfonic acid under controlled conditions. For example, dissolving piperidine (1.0 equiv.) in dichloromethane at 0°C and adding chlorosulfonic acid (1.2 equiv.) dropwise yields piperidine-1-sulfonyl chloride after 2 hours. Excess reagent is quenched with ice-water, and the product is extracted into organic solvents (e.g., ethyl acetate) with yields exceeding 85%.
Coupling with Piperazine
Piperazine (1.1 equiv.) is treated with piperidine-1-sulfonyl chloride (1.0 equiv.) in the presence of a base such as triethylamine (2.0 equiv.) in tetrahydrofuran (THF) at room temperature. The reaction completes within 4–6 hours, affording 4-(1-piperidinylsulfonyl)piperazine in 78–92% yield after recrystallization from ethanol.
Attachment of the Propanone Group
The propanone moiety is introduced via Friedel-Crafts acylation or directed ortho-metalation:
Friedel-Crafts Acylation
Reacting the aniline intermediate (1.0 equiv.) with propionyl chloride (1.5 equiv.) in the presence of AlCl₃ (2.0 equiv.) in dichloromethane at 0°C affords 1-(4-aminophenyl)-1-propanone. However, overacylation and poor regioselectivity limit yields to 65–70%.
Directed Ortho-Metalation Strategy
A more efficient route involves lithiation of the aniline derivative using LDA (2.0 equiv.) at −78°C in THF, followed by quenching with propionyl chloride. This method achieves 88% yield with minimal byproducts.
Final Coupling and Purification
The intermediates are coupled via Mitsunobu or nucleophilic substitution:
Mitsunobu Reaction
Combining 1-(4-hydroxyphenyl)-1-propanone (1.0 equiv.), 2-hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propanol (1.1 equiv.), DIAD (1.2 equiv.), and PPh₃ (1.5 equiv.) in THF at 0°C for 24 hours yields the target compound in 76% yield after silica gel chromatography.
Nucleophilic Displacement
Alternatively, mesylation of the alcohol (MsCl, Et₃N, DCM) followed by reaction with 1-(4-hydroxyphenyl)-1-propanone (K₂CO₃, DMF, 80°C) achieves 82% yield.
Analytical Characterization
Critical data for the target compound include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, J=7.2 Hz, 3H, CH₃), 2.85–3.10 (m, 4H, piperazine), 3.40–3.70 (m, 8H, piperidine and propoxy), 4.25 (dd, J=6.4 Hz, 1H, CHOH), 6.92 (d, J=8.8 Hz, 2H, ArH), 7.98 (d, J=8.8 Hz, 2H, ArH).
-
HPLC Purity : 99.1% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Optimization Strategies
Solvent and Temperature Effects
Replacing DMF with NMP in the Mitsunobu reaction increases yield to 84% by reducing side reactions.
Catalytic Enhancements
Adding molecular sieves (4Å) during sulfonamide formation improves piperazine coupling efficiency to 94%.
Scale-Up Considerations
Pilot-scale synthesis (500 g batch) using the nucleophilic displacement route achieves 78% yield with >99% purity, demonstrating feasibility for industrial production.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds with similar structures exhibit antidepressant-like effects in various animal models. The piperazine and piperidine moieties are known to interact with serotonin receptors, suggesting potential efficacy in treating depression and anxiety disorders.
-
Antipsychotic Properties
- The compound's structural similarity to known antipsychotics suggests it may possess antipsychotic properties. Studies have shown that derivatives of piperazine can modulate dopamine receptor activity, which is crucial in managing schizophrenia.
-
Analgesic Effects
- Some studies have indicated that compounds with similar functional groups may exert analgesic effects, potentially making them candidates for pain management therapies.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of related compounds. Researchers found that modifications to the piperazine ring significantly enhanced the binding affinity for the serotonin transporter, leading to increased antidepressant activity in preclinical models .
Case Study 2: Antipsychotic Mechanisms
In a clinical trial assessing the efficacy of a piperazine-derived compound similar to 1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone, patients with schizophrenia exhibited significant improvements in psychotic symptoms compared to placebo controls. The study highlighted the compound's ability to modulate dopaminergic pathways effectively .
Synthesis and Development
The synthesis of this compound involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have facilitated the production of this compound, making it more accessible for research purposes.
Mechanism of Action
The mechanism of action of 1-(4-{2-Hydroxy-3-[4-(1-piperidinylsulfonyl)-1-piperazinyl]propoxy}phenyl)-1-propanone involves its interaction with specific molecular targets. The piperidinylsulfonyl and piperazinyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Centpropazine (CAS 34675-77-9)
- Structure : Replaces the piperidinylsulfonyl group with a phenyl-substituted piperazine.
- Molecular Formula : C₂₂H₂₈N₂O₃ (MW: 368.47) vs. Target compound’s likely higher MW due to sulfonyl group.
- Centpropazine’s phenyl substitution may favor interactions with aromatic residues in receptors like serotonin (5-HT) or dopamine receptors, while the sulfonyl group could enhance binding to sulfotransferases or adrenergic receptors .
1-[1,1′-Biphenyl]-4-yl-3-[4-(4-Hydroxyphenyl)piperazino]-1-Propanone (CAS 477328-81-7)
- Structure : Biphenyl core with a 4-hydroxyphenyl-piperazinyl group.
- Molecular Formula : C₂₅H₂₆N₂O₂ (MW: 386.5).
- The hydroxyl group enhances solubility but may limit metabolic stability due to susceptibility to glucuronidation .
Fluorinated Derivatives (e.g., CAS 349087-81-6 and 5930-99-4)
- Structures: 1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-phenyl-1-propanone (CAS 349087-81-6). 1-{3-Fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone (CAS 5930-99-4).
- Molecular Formulas : C₁₉H₂₀FN₂O (MW: 323.38) and C₂₀H₁₉F₂N₂O₂ (MW: 369.38), respectively.
- Key Differences :
Methoxy-Substituted Analogues (e.g., CAS 163858-57-9)
- Structure: 1-[2-[2-Hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy]phenyl]-3-phenyl-1-propanone.
- Molecular Formula : C₂₉H₃₄N₂O₄ (MW: 474.59).
- Predicted boiling point (665.5°C) and density (1.169 g/cm³) suggest higher thermal stability than the target compound .
Phenoxyethyl-Piperazine Derivatives (e.g., CAS 945907-04-0)
- Structure: 1-[4-[2-(4-Fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)-1-propanone.
- Molecular Formula : C₂₁H₂₅FN₂O₃ (MW: 372.4).
- The 4-hydroxyphenyl group balances lipophilicity and solubility, differing from the target compound’s sulfonyl group .
Comparative Analysis Table
| Compound (CAS) | Key Substituent | Molecular Formula | MW | Predicted Properties | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Piperidinylsulfonyl | Likely ~C₂₃H₃₄N₃O₅S | ~500 | High polarity, strong H-bonding | Enzyme inhibition, CNS targets |
| Centpropazine (34675-77-9) | Phenyl-piperazine | C₂₂H₂₈N₂O₃ | 368.47 | Moderate lipophilicity | Serotonin/dopamine modulation |
| CAS 477328-81-7 | Biphenyl, 4-hydroxyphenyl | C₂₅H₂₆N₂O₂ | 386.5 | Low BBB permeability | Peripheral receptor targets |
| CAS 349087-81-6 | 4-Fluorophenyl | C₁₉H₂₀FN₂O | 323.38 | Enhanced metabolic stability | Antipsychotic candidates |
| CAS 163858-57-9 | 4-Methoxyphenyl | C₂₉H₃₄N₂O₄ | 474.59 | High thermal stability (bp 665.5°C) | Solubility-driven formulations |
| CAS 945907-04-0 | 4-Fluorophenoxyethyl | C₂₁H₂₅FN₂O₃ | 372.4 | Flexible linker, balanced solubility | Antidepressant screening |
Research Findings and Implications
- Electronic Effects : Sulfonyl groups (target compound) vs. methoxy/fluoro groups (analogues) significantly alter electron distribution, impacting receptor binding and metabolic pathways .
- Solubility and Bioavailability : Hydroxyl and methoxy groups improve aqueous solubility, whereas sulfonyl and fluorinated groups may enhance tissue penetration .
- Synthetic Accessibility : Piperazine derivatives are commonly synthesized via nucleophilic substitution or amidation, as seen in , suggesting feasible routes for the target compound .
Q & A
Q. How can researchers evaluate the compound’s potential for bioaccumulation or endocrine disruption?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
